molecular formula C31H60O B13847968 (Z)-Hentriacont-22-en-14-one

(Z)-Hentriacont-22-en-14-one

Cat. No.: B13847968
M. Wt: 448.8 g/mol
InChI Key: DELCIZYAZRWYQR-MSUUIHNZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Hentriacont-22-en-14-one can be achieved through several methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method involves the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to form the desired product. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

(Z)-Hentriacont-22-en-14-one can undergo various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The double bond can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogens (e.g., Br2, Cl2) and hydrohalic acids (e.g., HBr, HCl) are commonly used reagents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated alkenes or alkanes.

Scientific Research Applications

    Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its role in algal metabolism and as a biomarker for certain algal species.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-Hentriacont-22-en-14-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the Z-configuration may also play a role in its biological activity by affecting the compound’s overall shape and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (E)-Hentriacont-22-en-14-one: The E-isomer of the compound, which has a different spatial arrangement of the double bond.

    Hentriacontane: A saturated hydrocarbon with a similar chain length but lacking the carbonyl group and double bond.

    Hentriacontanol: An alcohol derivative with a hydroxyl group instead of a carbonyl group.

Uniqueness

(Z)-Hentriacont-22-en-14-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. The presence of the Z-configured double bond and the carbonyl group allows for specific interactions with other molecules, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C31H60O

Molecular Weight

448.8 g/mol

IUPAC Name

(Z)-hentriacont-22-en-14-one

InChI

InChI=1S/C31H60O/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-31(32)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17H,3-15,18-30H2,1-2H3/b17-16-

InChI Key

DELCIZYAZRWYQR-MSUUIHNZSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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